molecular formula C9H13NO B8581234 3-[(Methylamino)methyl]phenylmethanol CAS No. 69383-73-9

3-[(Methylamino)methyl]phenylmethanol

Cat. No. B8581234
CAS RN: 69383-73-9
M. Wt: 151.21 g/mol
InChI Key: GDMUNGBYFQGLBW-UHFFFAOYSA-N
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Patent
US06180627B2

Procedure details

A stirred solution of methyl 3-[(methylamino)carbonyl]benzoate (preparation 11) (5.0 g, 20.7 mmol) in THF (120 ml) was treated dropwise with a solution of lithium aluminum hydride (1M, 30 ml,30 mmol) in THF. The resultant slurry was stirred under reflux overnight, cooled and treated with water (1.1 ml), 15%NaOH (1.8 ml) and water (2.5 ml). The resultant gel was removed by filtration, the liquors concentrated in vacuo and taken up in ethyl acetate (120 ml). The organic layer was washed with sat aq brine (100 ml) and dried over MgSO4. Removal of the drying agent by filtration followed by evaporation of the solvent gave an oil which was purified by chromatography (SiO2, gradient elution with CH2Cl2; 95:5 CH2Cl2:MeOH; 90:10 CH2Cl2:MeOH; 90:10:1 CH2Cl2:MeOH:NH3; 85:15:1 CH2Cl2:MeOH:NH3). The second eluted material proved to be the correct product (2.9 g, 69%,). 1H NMR (CDCl3) δ 2.20 (s, 2H), 2.40 (s, 3H), 3.70 (s, 2H), 4.60 (s, 2H), 7.20-7.40 (m, 4H). LRMS m/z=152.4 (M+1)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8](OC)=[O:9])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[CH3:1][NH:2][CH2:3][C:5]1[CH:6]=[C:7]([CH2:8][OH:9])[CH:12]=[CH:13][CH:14]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CNC(=O)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
30 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
O
Name
Quantity
1.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resultant slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The resultant gel was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the liquors concentrated in vacuo
WASH
Type
WASH
Details
The organic layer was washed with sat aq brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (SiO2, gradient elution with CH2Cl2; 95:5 CH2Cl2:MeOH; 90:10 CH2Cl2:MeOH; 90:10:1 CH2Cl2:MeOH:NH3; 85:15:1 CH2Cl2:MeOH:NH3)

Outcomes

Product
Name
Type
Smiles
CNCC=1C=C(C=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.